3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole
Description
3-{[(4-Fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole is a sulfur-containing indole derivative characterized by a methyl group at position 2 and a 4-fluorobenzylsulfanyl moiety at position 3 of the indole core. Indole derivatives are widely studied for their diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNS/c1-11-16(14-4-2-3-5-15(14)18-11)19-10-12-6-8-13(17)9-7-12/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYMDWVIBSBPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. For example, 4-fluorobenzyl chloride can react with a thiol derivative of the indole under basic conditions to form the desired thioether linkage.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the sulfanyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the fluorophenyl and sulfanyl groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Indole Derivatives
Substitution at Position 3: Sulfanyl vs. Other Groups
The sulfanyl group at position 3 distinguishes this compound from other indole derivatives:
- 3-(4-Methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole (): Features a sulfonyl group at position 1 and a 4-methoxybenzyl group at position 3. The sulfonyl group is strongly electron-withdrawing, elongating bond lengths (N1–C2: 1.4268–1.4315 Å) and influencing molecular conformation .
- 3-Cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole (): Contains nitro groups at positions 5 and 7, which introduce steric hindrance and electronic effects absent in the target compound.
Influence of Fluorine Substituents
Fluorine substitution on the benzyl group is critical for bioactivity:
- 3-({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole (6s) (): Exhibits strong antibacterial activity against Salmonella typhi and Escherichia coli with low hemolytic activity (% hemolysis: <10%). The 4-fluorobenzyl group enhances target binding while minimizing cytotoxicity .
- 2-(4-Fluorophenyl)-3-methyl-1H-indole (): Lacks a sulfanyl group but shows weak hydrogen bonding via N–H···π interactions, suggesting fluorine’s role in modulating intermolecular forces .
Key Insight : Fluorine’s electronegativity and small atomic radius improve metabolic stability and binding affinity in both sulfanyl- and phenyl-substituted indoles .
Comparison with Oxadiazole-Containing Derivatives
Oxadiazole rings in analogs introduce additional hydrogen-bonding and steric effects:
- 3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6g) (): Shows potent α-glucosidase inhibition (IC50: 0.12 µM vs. acarbose: 0.15 µM) due to the flexible pentyl chain optimizing active-site interactions .
- 3-{[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6f) (): Exhibits selective activity against Bacillus subtilis with minimal hemolysis (% hemolysis: ~5%) .
Table 1: Antibacterial Activity of Selected Indole Derivatives
Table 2: Enzyme Inhibitory Activity
| Compound | α-Glucosidase IC50 (µM) | BChE IC50 (µM) | LOX IC50 (µM) |
|---|---|---|---|
| 6g () | 0.12 (better than acarbose) | - | - |
| 6p () | - | 1.45 | 2.3 |
Crystallographic and Conformational Analysis
- 2-(4-Fluorophenyl)-3-methyl-1H-indole (): The indole N–H forms non-classical C–H···π interactions, avoiding conventional hydrogen bonds .
- 3-(4-Methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole (): The sulfonyl group induces tetrahedral geometry at sulfur, with dihedral angles between indole and phenyl rings (~85–88°) .
Implication : The target compound’s 4-fluorobenzylsulfanyl group may adopt a similar perpendicular orientation, optimizing π-π stacking or hydrophobic interactions in biological systems .
Biological Activity
3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole is a synthetic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This compound features a unique structure that includes a fluorophenyl group, a sulfanyl linkage, and a methyl-substituted indole ring. These characteristics contribute to its potential therapeutic applications, particularly in cancer treatment and other diseases.
Biological Activities
The biological activities of this compound encompass a wide range of pharmacological effects:
- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (HT-29), and leukemia (K562) cells. In vitro studies using the MTT assay indicate that it can induce apoptosis through intrinsic and extrinsic pathways, with significant activation of caspases involved in programmed cell death .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against several pathogens, suggesting its potential as an antibacterial or antifungal agent. This activity is particularly relevant in the context of rising antibiotic resistance .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Studies have demonstrated that the compound can arrest the cell cycle at various phases, particularly subG0, which is indicative of early apoptosis. This action is crucial for its anticancer properties .
- Caspase Activation : The compound has been shown to activate caspases, which are essential for apoptosis. The relative activity of caspases increases significantly upon treatment with this compound, indicating its role in promoting programmed cell death .
- Molecular Interactions : At the molecular level, this compound may interact with various biomolecules, influencing gene expression and cellular signaling pathways. These interactions can lead to altered cellular metabolism and function .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : A study evaluating the cytotoxic properties of various indole derivatives found that this compound exhibited significant antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 10 to 20 µM .
- Mechanistic Insights : Research involving molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .
- Comparative Analysis : When compared to similar compounds, this compound demonstrated superior activity against specific cancer types, highlighting its unique structural advantages .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
